![molecular formula C15H15IO4S2 B14225791 1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene CAS No. 828250-19-7](/img/structure/B14225791.png)
1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene is a chemical compound known for its unique structure and properties It consists of a 1-iodopropane group attached to a disulfonyl dibenzene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene typically involves the reaction of 1-iodopropane with a disulfonyl dibenzene precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The process may also require specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, and additional steps may be taken to purify the final product to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The double bonds in the disulfonyl dibenzene core can undergo addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,1’-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene involves its interaction with molecular targets through its functional groups. The iodine atom and disulfonyl groups play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Iodopropane: A simpler compound with a single iodine atom attached to a propane chain.
Disulfonyl Dibenzene: The core structure without the iodine and propyl groups.
1,1’-[(3-Iodopropane-1,1-diyl)disulfonyl]dibenzene: A similar compound with a different position of the iodine atom.
Uniqueness
1,1’-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its structure allows for versatile chemical transformations, making it valuable in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
828250-19-7 |
|---|---|
Molekularformel |
C15H15IO4S2 |
Molekulargewicht |
450.3 g/mol |
IUPAC-Name |
[1-(benzenesulfonyl)-1-iodopropyl]sulfonylbenzene |
InChI |
InChI=1S/C15H15IO4S2/c1-2-15(16,21(17,18)13-9-5-3-6-10-13)22(19,20)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
InChI-Schlüssel |
FYBBFABYETURGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(S(=O)(=O)C1=CC=CC=C1)(S(=O)(=O)C2=CC=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14225710.png)
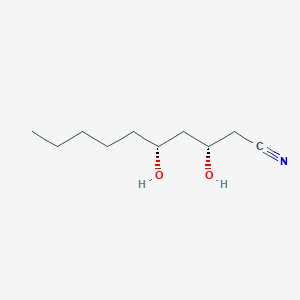
![1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol](/img/structure/B14225729.png)


![(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine](/img/structure/B14225748.png)
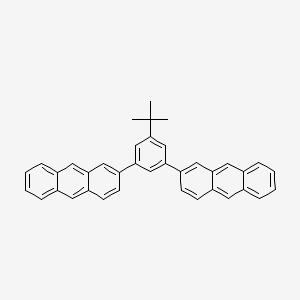
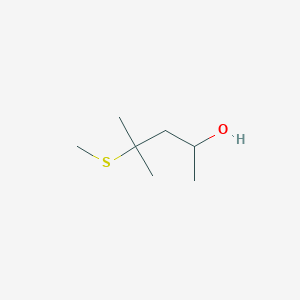
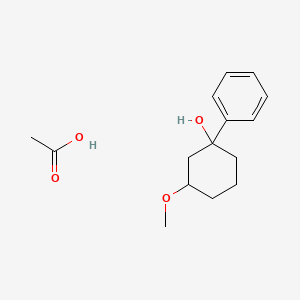
![[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium](/img/structure/B14225786.png)
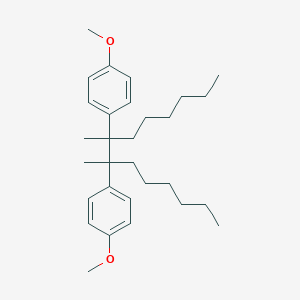
![2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14225805.png)

